N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
Description
This compound (CAS: 1043008-04-3) features a benzenesulfonyl group at the N-terminus, a central piperazine ring substituted with a 4-methylbenzoyl moiety, and a furan-2-carboxamide group at the C-terminus (). Its molecular formula is C₂₆H₂₇N₃O₆S, with a molecular weight of 509.57 g/mol.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-18-9-11-19(12-10-18)24(30)27-13-15-28(16-14-27)25(31)23(26-22(29)21-8-5-17-34-21)35(32,33)20-6-3-2-4-7-20/h2-12,17,23H,13-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSJETXRDZXKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide, with the CAS number 1025033-49-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 495.5 g/mol. The structure features a furan ring, a benzenesulfonyl group, and a piperazine moiety, which are known to contribute to its biological activities.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of NF-κB Pathway : This compound may act as an NF-κB inhibitor, which is crucial in regulating inflammation and immune responses. Inhibition of this pathway can lead to reduced expression of pro-inflammatory cytokines and potentially lower cancer cell proliferation .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of furan-2-carboxamide exhibit antibacterial and antifungal properties, making them candidates for treating infections .
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. For instance:
- Cytotoxicity Against Cancer Cell Lines : Research has shown that furan derivatives can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins .
- Combination Therapy : Some studies suggest that these compounds can enhance the efficacy of existing chemotherapeutic agents like gemcitabine and paclitaxel, potentially leading to improved treatment outcomes for patients with resistant tumors .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial activity:
- Antibacterial Effects : In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
- Antifungal Activity : Similar derivatives have shown effectiveness against various fungal strains, suggesting potential applications in treating fungal infections .
Case Study 1: Anticancer Efficacy
A study conducted by Muñoz et al. (2011) evaluated the cytotoxic effects of furan-based compounds on human breast cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the activation of the intrinsic apoptotic pathway. The study concluded that these furan derivatives hold promise as novel anticancer agents .
Case Study 2: Antimicrobial Testing
In another investigation, researchers tested the antimicrobial activity of various furan derivatives against clinical isolates of Staphylococcus aureus and Candida albicans. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative treatments for resistant strains .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives containing sulfonamide structures often exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells, with IC50 values ranging from 3.6 µM to 11.0 µM .
-
Mechanism of Action
- The mechanism by which N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide exerts its anticancer effects may involve the inhibition of specific protein interactions, such as MDM2-p53, which is critical in regulating the cell cycle and apoptosis . Additionally, the compound's ability to induce apoptosis in cancer cells has been documented, further supporting its potential as an anticancer therapeutic.
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Enzyme Inhibition
- Similar sulfonamide derivatives have demonstrated efficacy as inhibitors of key enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease . The furan and sulfonamide functionalities may contribute to enzyme binding, enhancing the compound's therapeutic profile.
Case Study 1: Antitumor Efficacy
A study synthesized a series of sulfonamide derivatives and evaluated their cytotoxicity against various human cancer cell lines. The results indicated that certain structural modifications enhanced the compounds' potency, particularly those with piperazine moieties similar to this compound .
Case Study 2: Enzyme Inhibition Studies
Research on sulfonamide compounds has shown promising results in inhibiting acetylcholinesterase activity, suggesting that this compound could be explored for neuroprotective applications . The study highlighted the importance of structural features in determining inhibitory activity.
Potential for Future Research
The unique structural characteristics of this compound present opportunities for further exploration in several areas:
- Optimization of Anticancer Activity : Future studies could focus on modifying the compound's structure to enhance its selectivity and potency against specific cancer types.
- Development of Neuroprotective Agents : Given its potential enzyme inhibitory properties, research could aim to develop derivatives that target neurodegenerative diseases more effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzoyl Substituents
a) N-[1-(benzenesulfonyl)-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
- Key Difference : The 4-methylbenzoyl group is replaced with a 3-fluorobenzoyl substituent ().
- Implications : Fluorine’s electronegativity may enhance binding affinity to target proteins (e.g., kinases or receptors) compared to the methyl group. However, reduced lipophilicity could affect membrane permeability.
- Source : .
b) N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Analogues with Alternative Heterocyclic Systems
a) Benzothiazole Derivatives (e.g., 4l, 9a)
- Examples : N-[2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide (4l).
- Key Features : Benzothiazole and nitroimidazole moieties confer antitumor and anti-HIV-1 activity (IC₅₀: 0.8–3.2 μM).
- Source : .
b) Benzofuran/Benzothiophene Carboxamides (e.g., 34, 35)
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Analysis of Key Compounds
Q & A
Basic: What are the key synthetic strategies for preparing this compound, and how can coupling reactions be optimized?
The synthesis typically involves multi-step coupling reactions. First, activate the carboxylic acid groups (e.g., furan-2-carboxylic acid) using carbodiimides like DCC or HOBt to form reactive intermediates . The piperazine moiety is introduced via nucleophilic substitution or amide coupling. For example, 4-(4-methylbenzoyl)piperazine can react with a benzenesulfonyl-activated intermediate under reflux in acetonitrile with K₂CO₃ as a base . Optimize yields by controlling reaction time (4–6 hours), solvent polarity (acetonitrile or DMF), and stoichiometric ratios (1:1.2 for amine:acid) . Purify via recrystallization (e.g., EtOH/2-PrOH) or silica-gel chromatography .
Basic: Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Assign peaks to confirm the benzenesulfonyl group (δ 7.5–8.0 ppm for aromatic protons) and furan ring (δ 6.3–7.4 ppm). Piperazine signals appear as broad singlets near δ 2.5–3.5 ppm .
- HPLC : Ensure purity (>98%) using a C18 column with a methanol/water gradient (65:35 v/v) .
- Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) against the theoretical mass .
Advanced: How can contradictory NMR data be resolved during structural analysis?
Spectral contradictions may arise from:
- Rotamers : Slow rotation around the amide bond can split peaks. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce signals .
- Impurities : Trace solvents (e.g., DMF) or unreacted intermediates may overlap. Employ 2D NMR (COSY, HSQC) to isolate signals .
- Stereoisomerism : Check for diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) .
Advanced: What methodologies are suitable for evaluating in vitro biological activity?
- Enzyme Inhibition Assays : Test against targets like acetylcholinesterase (AChE) using Ellman’s method. Prepare test solutions in DMSO (≤0.1% v/v) and measure IC₅₀ values .
- Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin/dopamine receptors). Incubate compounds at 37°C for 60 minutes and quantify binding via scintillation counting .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HepG2) with 48-hour exposure and optical density measurements at 570 nm .
Basic: How should stability studies be designed under varying pH and temperature conditions?
- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC .
- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 1 week. Use DSC/TGA to detect melting point shifts or decomposition .
- Photostability : Expose to UV light (320–400 nm) for 48 hours and assess changes in UV-Vis spectra .
Advanced: How can synthetic routes be modified to improve scalability for preclinical studies?
- Flow Chemistry : Replace batch reactions with continuous-flow systems to enhance reproducibility and reduce reaction time .
- Catalyst Optimization : Use Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
- Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
Basic: What computational tools assist in predicting physicochemical properties?
- LogP Calculation : Use MarvinSketch or ChemAxon to estimate lipophilicity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with AChE or serotonin receptors .
- pKa Prediction : SPARC or ACD/Labs software provides ionization constants for solubility optimization .
Advanced: How can regioselectivity challenges in piperazine functionalization be addressed?
- Protecting Groups : Temporarily block reactive sites (e.g., Boc for secondary amines) during benzoylation .
- Microwave Synthesis : Enhance regioselectivity in piperazine alkylation by reducing reaction time (20 minutes vs. 6 hours) .
- DFT Calculations : Predict preferential attack sites using Gaussian09 at the B3LYP/6-31G* level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
